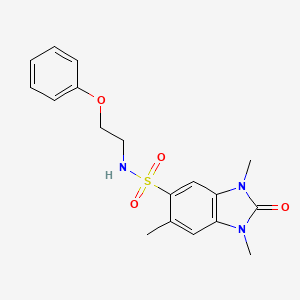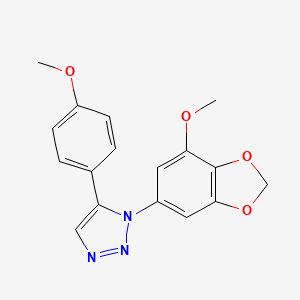![molecular formula C15H15NOS2 B11054906 3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B11054906.png)
3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE is a heterocyclic compound that features a unique combination of a thienyl and isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized through the reaction of 2-methylthiophene with methyl iodide in the presence of a base such as potassium carbonate.
Cyclization to Isoxazole: The thienyl intermediate is then subjected to cyclization with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can be reduced to a dihydroisoxazole using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroisoxazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and polymers.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROIMIDAZOLE: Similar structure but with an imidazole ring instead of isoxazole.
3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROTHIAZOLE: Similar structure but with a thiazole ring instead of isoxazole.
Uniqueness
The uniqueness of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE lies in its combination of the thienyl and isoxazole rings, which imparts distinct electronic and steric properties that can be exploited in various applications .
Properties
Molecular Formula |
C15H15NOS2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H15NOS2/c1-10-8-12(15(18-2)19-10)13-9-14(17-16-13)11-6-4-3-5-7-11/h3-8,14H,9H2,1-2H3 |
InChI Key |
MNHDFAZCNVQPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)SC)C2=NOC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-carbamimidoyl-4-{2-(2-chlorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11054827.png)
![7-ethyl-1,3-dimethyl-8-[4-(phenylcarbonyl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11054831.png)
![1-(3-{5-[(4-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B11054846.png)
![3-benzyl-1'-methyl-8-nitro-3'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11054849.png)

![1-methyl-3-propyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11054862.png)

![1-cyclohexyl-4-(3-fluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11054870.png)
![5-(3-bromophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11054875.png)

![diethyl 4,4'-[(1,2-dioxoethane-1,2-diyl)bis(phenylimino)]bis(2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate)](/img/structure/B11054883.png)

![5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11054890.png)
![3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11054898.png)
